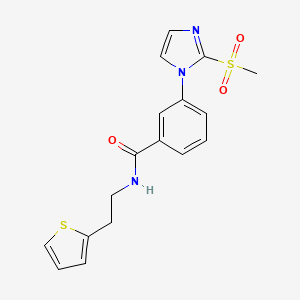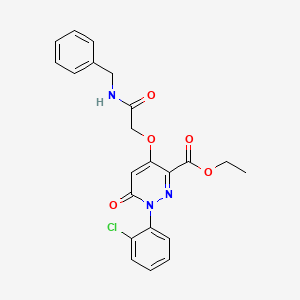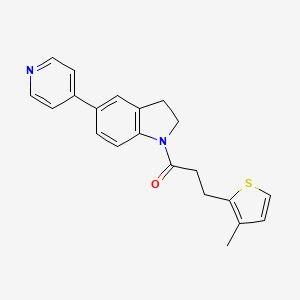
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, also known as MTPI, is a novel compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
Compounds incorporating pyridine, such as 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, have been synthesized and analyzed for their biological activities. For instance, a study by Katariya, Vennapu, and Shah (2021) synthesized heterocyclic compounds with pyridine entities and evaluated them for anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). The results indicated that certain compounds exhibited high potency in anticancer activity. Additionally, these compounds were tested for in vitro antibacterial and antifungal activities, showcasing effectiveness against various pathogenic strains. The molecular docking studies further supported the potential of these compounds in overcoming microbial resistance to pharmaceutical drugs Katariya, Vennapu, & Shah, 2021.
Electrophilic and Nucleophilic Properties
Zhang, Tomizawa, and Casida (2004) explored the electrophilic and nucleophilic properties of alpha-nitro ketone compounds, similar in functional group reactivity to the core structure of interest. Their study led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, used as probes for the Drosophila nicotinic acetylcholine receptor interaction. This research highlights the chemical versatility of such compounds, which could be of interest in developing specific receptor probes or in the study of insecticidal activities Zhang, Tomizawa, & Casida, 2004.
Organic Synthesis and Molecular Docking
The ability to synthesize complex polyheterocyclic systems showcases the utility of compounds like 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one in organic chemistry. Cao et al. (2019) demonstrated the construction of unique eight- or nine-membered polyheterocyclic systems through a multicomponent reaction, highlighting the compound's versatility in creating complex molecular architectures. These architectures could potentially serve as frameworks for developing new pharmaceuticals, showcasing the material's relevance in drug discovery Cao et al., 2019.
Potential in Drug Discovery
Abdel-Magid (2017) described the synthesis of novel 3-(indol-3-yl)pyridine derivatives with activities as TDO2 inhibitors, highlighting the potential therapeutic applications of compounds with pyridin-4-yl and indolin-1-yl motifs in cancer treatment. These inhibitors could serve as leads for developing treatments for neurodegenerative disorders, chronic viral infections, and other diseases, underscoring the compound's importance in medicinal chemistry research Abdel-Magid, 2017.
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-9-13-25-20(15)4-5-21(24)23-12-8-18-14-17(2-3-19(18)23)16-6-10-22-11-7-16/h2-3,6-7,9-11,13-14H,4-5,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNLXVHFSPOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


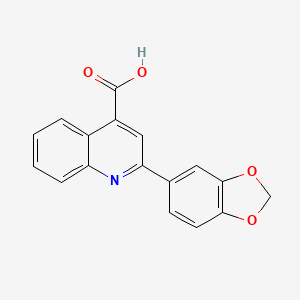

![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)



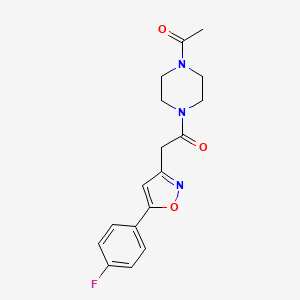

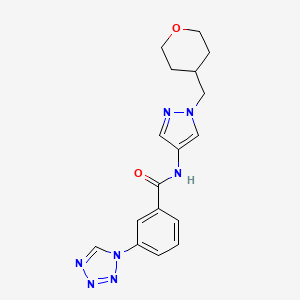
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)
